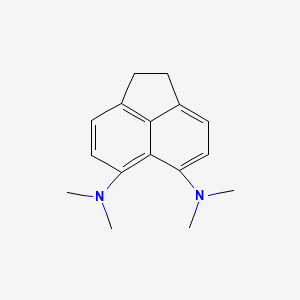
5,6-Acenaphthylenediamine, 1,2-dihydro-N,N,N',N'-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Acenaphthylenediamine, 1,2-dihydro-N,N,N’,N’-tetramethyl- is a chemical compound with the molecular formula C12H12N2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Acenaphthylenediamine, 1,2-dihydro-N,N,N’,N’-tetramethyl- typically involves the reaction of acenaphthene with appropriate reagents under controlled conditions. One common method includes the use of hydrochloric acid as a catalyst . The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of advanced reactors and continuous flow systems can enhance the production process, ensuring consistent quality and quantity .
Chemical Reactions Analysis
Types of Reactions: 5,6-Acenaphthylenediamine, 1,2-dihydro-N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and creating derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can produce amines .
Scientific Research Applications
5,6-Acenaphthylenediamine, 1,2-dihydro-N,N,N’,N’-tetramethyl- has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it may be utilized in studying enzyme interactions and metabolic pathways. In medicine, its derivatives could be explored for potential therapeutic applications. Industrially, it is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5,6-Acenaphthylenediamine, 1,2-dihydro-N,N,N’,N’-tetramethyl- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include 5,6-Acenaphthenediamine, 5,6-Diaminoacenaphthene, and acenaphthene-5,6-diyldiamine .
Uniqueness: What sets 5,6-Acenaphthylenediamine, 1,2-dihydro-N,N,N’,N’-tetramethyl- apart is its unique structure, which allows for specific interactions and reactions that may not be possible with other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
79687-97-1 |
|---|---|
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
5-N,5-N,6-N,6-N-tetramethyl-1,2-dihydroacenaphthylene-5,6-diamine |
InChI |
InChI=1S/C16H20N2/c1-17(2)13-9-7-11-5-6-12-8-10-14(18(3)4)16(13)15(11)12/h7-10H,5-6H2,1-4H3 |
InChI Key |
IIHIFIYHTQAMSO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C(=CC=C3C2=C(CC3)C=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















